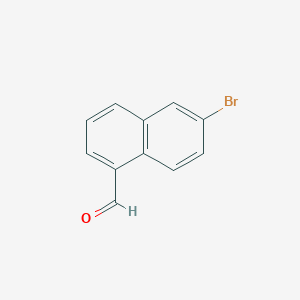

6-Bromo-1-naphthaldehyde

Vue d'ensemble

Description

6-Bromo-1-naphthaldehyde is a chemical compound with the molecular formula C11H7BrO . It is a solid substance and its molecular weight is 235.07700 .

Molecular Structure Analysis

The molecular structure of 6-Bromo-1-naphthaldehyde consists of 11 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The exact mass is 233.96800 .Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-1-naphthaldehyde are not available, it’s known that 2-Hydroxy Schiff base ligands, derived from the reaction of salicylaldehyde and 2-hydroxy-1-naphthaldehyde with amines, have been extensively studied .Applications De Recherche Scientifique

Synthesis of Intermediate Nabumetone

6-Bromo-1-naphthaldehyde is used in synthesizing intermediates for pharmaceutical applications. A study highlighted its role in preparing 6-Methoxy-2-naphthaldehyde, a key intermediate of Nabumetone, a non-steroidal anti-inflammatory drug. This synthesis involves Grignard reactions, bromination, reduction, and methylation steps, achieving high yields and confirming the structure through IR and 1H NMR analyses (Tong Guo-tong, 2007).

Nonlinear Optical Properties

6-Bromo-1-naphthaldehyde demonstrates significant nonlinear optical (NLO) properties. Research indicates its potential in this field, where its NLO property was measured to be 0.59 times that of urea. Such properties are crucial in optical technologies and photonics (B. Sarojini et al., 2005).

Photoacid-Catalyzed Reactions

The compound has been used to facilitate photoacid-catalyzed acetalization of carbonyls with alcohols under visible light photoactivation. This application is significant in organic chemistry, demonstrating the compound's usefulness in light-mediated chemical reactions (Jason Saway et al., 2022).

Synthesis of Dihydroxynaphthalene

6-Bromo-1-naphthaldehyde plays a role in synthesizing 2,6-Dihydroxynaphthalene, a compound with potential applications in dyes, pigments, and organic semiconductors. The synthesis from 6-bromo-2-naphthol shows high yield and purity, indicating its efficiency and practicality in industrial applications (Jiahua Cui & Shaoshun Li, 2012).

Photochemistry and Electrophilic Reactions

In photochemistry, 6-bromo-1-naphthaldehyde undergoes various electrophilic reactions. It generates electrophilic carbene intermediates, which are significant in the synthesis of complex organic compounds. These intermediates have been successfully trapped and identified through laser flash photolysis and electrochemical measurements (L. Pretali et al., 2009).

Palladium-Catalyzed Cross-Coupling Reactions

The compound is also used in palladium-catalyzed cross-coupling reactions to produce various polycyclic aromatic hydrocarbons and their oxidized derivatives. This indicates its role in creating complex organic structures, crucial in materials science and organic chemistry (Paul F. Thomson et al., 2015).

Supramolecular Chemistry

In supramolecular chemistry, 6-bromo-1-naphthaldehyde serves as a building block for designing sensors. It's used in synthesizing various sensors for detecting cations and anions, demonstrating its versatility and applicability in chemical sensing technologies [(A. Das & S. Goswami, 2017)](https://consensus.app/papers/2hydroxy1naphthaldehyde-building-block-development-das/fbe710c1566c58f0b5fad21852b7cfe5/?utm_source=chatgpt).

Synthesis of Schiff Bases

It is involved in the synthesis of Schiff bases, providing insights into tautomeric equilibria and hydrogen transfer mechanisms. This application is significant in understanding chemical reactions and designing new compounds (R. Martínez et al., 2011).

Antimicrobial Studies

6-Bromo-1-naphthaldehyde derivatives have shown potential in antimicrobial studies. They have been synthesized and evaluated for antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (A. N. Mayekar et al., 2011).

Room-Temperature Phosphorescence

This compound is used in studies exploring room-temperature phosphorescence (RTP), especially when included in beta-cyclodextrin in the presence of cyclohexane. This research contributes to the understanding of RTP phenomena, which has implications in photophysics and photochemistry (G. M. Escandar & M. A. Boldrini, 2001).

Synthesis of Polyenes

It has been utilized in the synthesis of di-1-naphthyl- and di-2-naphthylpolyenes, contributing to the field of organic synthesis and materials science. This research expands the understanding of electronic spectra and synthesis of conjugated systems (A. Yasuhara et al., 1972).

Histochemical Localization of Enzymes

Historically, derivatives of 6-bromo-1-naphthaldehyde like 6-bromo-2-naphthol have been studied for their tissue affinity and used in the histochemical localization of enzymes. This application is significant in histology and cellular biology (V. Defendi, 1957).

Safety And Hazards

Propriétés

IUPAC Name |

6-bromonaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEHPPKJMIZOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70521353 | |

| Record name | 6-Bromonaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70521353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-naphthaldehyde | |

CAS RN |

86456-56-6 | |

| Record name | 6-Bromonaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70521353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

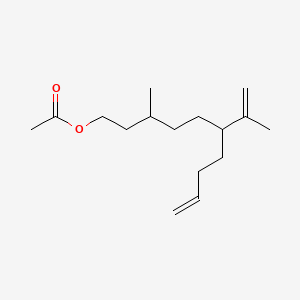

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyloxazolo[5,4-c]pyridine](/img/structure/B1610660.png)